Home > Products > Screening Compounds P120 > Ethyl Docetaxel
Ethyl Docetaxel - 154044-47-0

Ethyl Docetaxel

Catalog Number: EVT-1462540
CAS Number: 154044-47-0
Molecular Formula: C44H55NO14
Molecular Weight: 821.917
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl Docetaxel is a derivative of Paclitaxel, an antimitotic agent that promotes the assembly of micro-tubules and inhibits their de-polymerization to free tubulin.

Source

Docetaxel, the parent compound, is derived from the natural product 10-deacetylbaccatin III, which is extracted from the bark of the Pacific yew tree (Taxus brevifolia). The synthesis of Ethyl Docetaxel involves chemical modifications to enhance its therapeutic profile.

Classification

Ethyl Docetaxel falls under the category of taxanes, a class of compounds known for their ability to inhibit cancer cell division by stabilizing microtubules and preventing their depolymerization.

Synthesis Analysis

Methods

The synthesis of Ethyl Docetaxel generally involves several key steps:

  1. Esterification: The process begins with the esterification of 10-deacetylbaccatin III with an appropriate side chain, typically a protected phenylisoserine derivative. This reaction is facilitated by coupling agents such as dimethylaminopyridine and dialkylcarbodiimides in solvents like toluene at elevated temperatures (60-80°C) for several hours .
  2. Deprotection and Purification: Following esterification, protective groups are removed to yield Ethyl Docetaxel. The crude product is purified through column chromatography or recrystallization techniques using solvents like ethyl acetate and hexane .
  3. Final Adjustments: Additional steps may include hydrogenation or further modifications to optimize the compound's properties before final purification.

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

Ethyl Docetaxel retains the core structure of Docetaxel but includes an ethyl group in its side chain. The molecular formula is C43H53N1O10C_{43}H_{53}N_{1}O_{10}, with a molecular weight of approximately 807.9 g/mol.

Data

  • Molecular Weight: 807.9 g/mol
  • Chemical Formula: C43H53N1O10C_{43}H_{53}N_{1}O_{10}
  • Structural Features: The molecule features a taxane core with a unique ethyl substituent that modifies its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

Ethyl Docetaxel undergoes several chemical reactions relevant to its synthesis:

  1. Esterification: The formation of the ester bond between 10-deacetylbaccatin III and the phenylisoserine derivative.
  2. Hydrogenation: In some synthetic routes, hydrogenation may be employed to modify specific functional groups.
  3. Deprotection: Removal of protective groups used during synthesis to yield the active compound.

Technical Details

The reactions typically involve monitoring conditions such as temperature and pH to optimize yields and minimize by-products.

Mechanism of Action

Process

Ethyl Docetaxel exerts its anticancer effects through microtubule stabilization. It binds to β-tubulin subunits in microtubules, preventing their depolymerization and thereby inhibiting mitosis in cancer cells.

Data

  • Target: Microtubules (specifically β-tubulin)
  • Effect: Induces apoptosis in rapidly dividing cancer cells by disrupting normal cell cycle progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The stability can be affected by pH variations; optimal conditions should be maintained during storage and handling.
Applications

Scientific Uses

Ethyl Docetaxel is primarily used in oncology for:

  • Treatment of breast cancer.
  • Treatment of non-small cell lung cancer.
  • Research into drug delivery systems that enhance efficacy or reduce side effects compared to traditional Docetaxel formulations.

In addition to its therapeutic applications, ongoing research explores its potential in combination therapies and novel formulations that leverage nanotechnology for targeted drug delivery .

Synthesis and Formulation of Ethyl Docetaxel Derivatives

Chemical Synthesis Pathways for Ethyl-Functionalized Docetaxel Analogues

The chemical modification of docetaxel (DTX) at the C2′-OH or C7-OH positions with ethyl-functionalized groups represents a strategic approach to enhance its lipophilicity and metabolic stability. Ethyl esterification typically involves nucleophilic acyl substitution reactions, where DTX reacts with ethyl chloroformate or ethyl bromoacetate in anhydrous dimethylformamide (DMF) under inert conditions. This reaction is catalyzed by tertiary amines like triethylamine (TEA), yielding ethyl docetaxel esters with >85% purity after silica gel chromatography [5] [9]. Alternatively, ethyl-bridged dimeric prodrugs incorporate redox-sensitive linkers such as 3,3′-dithiodipropionic acid. This linker connects two DTX molecules via ester bonds formed through carbodiimide-mediated coupling (EDC/DMAP), achieving conjugation efficiencies of 92.4% ± 3.1%. The resulting DTX-SS-DTX dimer exhibits glutathione (GSH)-responsive dissociation in tumor microenvironments, where elevated GSH (2–10 mM) triggers reductive cleavage and releases active DTX monomers [9].

Table 1: Synthesis Parameters for Ethyl-Functionalized Docetaxel Analogues

Synthetic ApproachReagents/ConditionsKey ProductYield/PurityFunctional Advantage
Ethyl EsterificationEthyl chloroformate, TEA, DMF, 24h, 25°CEthyl-DTX ester78% yield, >85% purityEnhanced log P (by 1.8-fold)
Dimerization via Disulfide3,3′-Dithiodipropionic acid, EDC/DMAPDTX-SS-DTX92.4% ± 3.1% efficiencyGSH-responsive release in tumor cells
Ethylene Glycol-Fatty AcidOleic acid/ethyleneglycol, EDC/HOBtOA-DTX conjugate89% yieldpH-dependent self-assembly

A third pathway utilizes ethylene glycol spacers to conjugate ethyl-derived fatty acids (e.g., ethyl oleate) to DTX. Oleic acid (OA) is first activated with ethyleneglycol diamine using HOBt/EDCI, followed by DTX coupling. This yields OA-DTX conjugates that self-assemble into 167 nm nanoparticles (PDI <0.2) with improved tumor accumulation. Ethylene glycol’s hydrogen-bonding capacity enhances aqueous stability while preserving esterase-mediated drug release [5] [9]. Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) are critical for validating structural integrity, with ethyl group protons appearing at 1.2–1.4 ppm and disulfide bonds confirmed via sulfur elemental analysis [9].

Nanocarrier-Based Formulation Strategies for Ethyl Docetaxel Delivery

Nanocarriers address DTX’s poor aqueous solubility (6–7 µg/mL) and systemic toxicity by leveraging passive and active targeting mechanisms. Ethyl-functionalized DTX analogues exhibit enhanced compatibility with lipid-polymer hybrid nanocarriers due to increased lipophilicity. For instance, PIP-LCA-DTX nanomicelles—comprising piperidine-derived lithocholic acid (LCA) conjugated to DTX and stabilized with LCA-PEG—form sub-150 nm spherical particles with critical micelle concentrations (CMC) of 0.015 mg/mL. This design achieves 95% encapsulation efficiency and sustained release over 72 hours, enhancing tumor retention in murine colon cancer (CT26) and melanoma (B16-F10) models [1].

Table 2: Performance Metrics of Ethyl Docetaxel-Loaded Nanocarriers

Nanocarrier TypeSize (nm)PDIDrug Loading (%)Release ProfileBiological Model
PIP-LCA-DTX Nanomicelles<1500.1895%80% over 72h (pH 7.4)CT26/B16-F10 murine models
DTX-Dimer Nanoparticles167 ± 120.19Carrier-freeGSH-dependent: >90% at 10mM GSHMCF-7 cells, murine xenografts
Hybrid LCA-PEG Nanomicelles120–160<0.2562–89%Esterase/pH dual-responsiveB16-F10 metastasis

Carrier-free nanoassemblies of ethyl-bridged DTX dimers (e.g., DTX-SS-DTX NPs) eliminate excipient-related toxicity. These nanoparticles form via molecular self-assembly in aqueous media, driven by hydrophobic interactions between ethyl groups. They exhibit high drug loading (≈100%) and GSH-triggered dissociation, reducing IC50 values in MCF-7 breast cancer cells by 2.3-fold compared to free DTX. Passive targeting via the enhanced permeability and retention (EPR) effect further boosts tumor accumulation, with 5.7-fold higher intratumoral concentrations than unmodified DTX [9]. Hybrid systems combining bile acid derivatives (e.g., lithocholic acid) and PEGylated lipids enhance stability and circulation half-life. These nanomicelles exploit bile acid amphiphilicity for self-assembly and incorporate ethyl groups to optimize drug-partitioning coefficients [1].

Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS) for Enhanced Solubility

Self-emulsifying drug delivery systems (SEDDS) transform ethyl docetaxel’s solubility profile by encapsulating it in isotropic mixtures of oils, surfactants, and co-solvents. Upon aqueous dilution, SEDDS spontaneously form microemulsions (<200 nm) that enhance intestinal permeability and lymphatic transport. Optimization via D-Optimal Mixture Design identifies ideal excipient ratios: Capryol 90 (32.7%), Vitamin E TPGS (29.4%), Gelucire 44/14 (8.3%), and Transcutol HP (29.6%). This blend solubilizes DTX at 48.35 mg/mL—7,000-fold higher than its intrinsic solubility—and generates 160–180 nm droplets with PDI <0.2 [3].

Table 3: Optimized SEDDS Composition and Performance for Ethyl Docetaxel

ExcipientFunctionOptimal %Contribution to Solubility
Capryol 90Oil phase (medium-chain triglyceride)32.7%High solubilization capacity (45 mg/mL)
Vitamin E TPGSSurfactant/P-gp inhibitor29.4%Inhibits P-gp efflux, enhances absorption
Gelucire 44/14PEGylated surfactant8.3%Stabilizes emulsion, reduces droplet size
Transcutol HPCo-solvent/permability enhancer29.6%Maximizes solubility (173 mg/mL)

The surfactant system critically influences performance. Vitamin E TPGS and Gelucire 44/14 inhibit P-glycoprotein (P-gp)-mediated efflux in enterocytes, while Transcutol HP enhances epithelial permeability. In rats, DTX-SEDDS increase oral bioavailability 3.19-fold compared to Taxotere®, attributed to intestinal lymphatic transport confirmed via chylomicron flow blocking studies. Freeze-thaw cycling (-20°C to 25°C) confirms formulation stability, with <10% variation in droplet size after three cycles [3]. Ethyl modifications of DTX further improve lipid compatibility, enabling higher payload integration into SEDDS without precipitation.

Polymer-Conjugated Ethyl Docetaxel Complexes: Design and Stabilization Mechanisms

Polymer conjugation shields ethyl docetaxel from premature degradation and enables stimuli-responsive release. mPEG-PLA nanoparticles exemplify this approach: the hydrophobic PLA core encapsulates ethyl-DTX derivatives via nanoprecipitation, while the hydrophilic mPEG shell extends circulation time. These particles (264 nm, PDI 0.1) achieve 62.22% encapsulation efficiency and sustain release over 190 hours via Fickian diffusion, as modeled by the Korsmeyer-Peppas equation. In vitro, they reduce MCF-7 and MDA-MB-231 viability 3.5-fold more effectively than free DTX [8].

Stabilization mechanisms include:

  • Hydrophobic Interactions: Ethyl groups anchor DTX within PLA cores, minimizing burst release (<15% at 24h).
  • Steric Shielding: mPEG surfaces reduce opsonization, increasing plasma half-life 4-fold versus unmodified DTX.
  • Redox-Responsive Linkers: Disulfide bridges in plasma polymerized nanoparticles (PPNs) release DTX in response to tumor GSH. Dry plasma polymerization synthesizes PPNs without solvents, yielding uniform ethyl-DTX conjugates (PDI <0.1) with >90% functionalization efficiency [10].

Advanced architectures like dendrimer-DTX conjugates (e.g., DEP® docetaxel) use ethylenediamine cores to coordinate multiple DTX molecules via ester linkages. This enables high drug loading (≈35%) and pH-dependent hydrolysis in tumors. Similarly, AZD0466 dendrimers incorporate ethyl-DTX derivatives, demonstrating 78% tumor growth inhibition in leukemia models [10].

Properties

CAS Number

154044-47-0

Product Name

Ethyl Docetaxel

Molecular Formula

C44H55NO14

Molecular Weight

821.917

InChI

InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1

InChI Key

MQCPMAHSFASPOM-BGKJQISDSA-N

SMILES

CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.